molecular formula C10H12FNO2 B5716344 N-(4-fluorobenzyl)-2-methoxyacetamide

N-(4-fluorobenzyl)-2-methoxyacetamide

Cat. No. B5716344
M. Wt: 197.21 g/mol
InChI Key: GDVSAXILJSAQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-methoxyacetamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC, the main psychoactive component in cannabis. FUB-AMB has been widely studied for its potential therapeutic properties, as well as its effects on the central nervous system.

Mechanism of Action

N-(4-fluorobenzyl)-2-methoxyacetamide acts as a potent agonist of the CB1 receptor, which is one of two main cannabinoid receptors in the body. When N-(4-fluorobenzyl)-2-methoxyacetamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects associated with cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-methoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. N-(4-fluorobenzyl)-2-methoxyacetamide has also been shown to have analgesic properties, and may be useful in the treatment of chronic pain. Additionally, N-(4-fluorobenzyl)-2-methoxyacetamide has been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-2-methoxyacetamide in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, N-(4-fluorobenzyl)-2-methoxyacetamide has been shown to have a long half-life, which makes it useful for studying the effects of cannabinoids over an extended period of time. However, one limitation of using N-(4-fluorobenzyl)-2-methoxyacetamide in lab experiments is its potential for abuse, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research involving N-(4-fluorobenzyl)-2-methoxyacetamide. One area of interest is the development of N-(4-fluorobenzyl)-2-methoxyacetamide analogs that have improved therapeutic properties and reduced potential for abuse. Additionally, future research may focus on the use of N-(4-fluorobenzyl)-2-methoxyacetamide in the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-(4-fluorobenzyl)-2-methoxyacetamide on the CB1 receptor, which may lead to the development of new therapeutic agents targeting this receptor.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-methoxyacetamide involves the reaction of 4-fluorobenzyl chloride with 2-methoxyacetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified using chromatography techniques.

Scientific Research Applications

N-(4-fluorobenzyl)-2-methoxyacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the CB1 receptor, and its effects on this receptor have been studied in detail. N-(4-fluorobenzyl)-2-methoxyacetamide has been used in studies investigating the role of the CB1 receptor in various physiological processes, including pain perception, appetite regulation, and memory formation.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-7-10(13)12-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVSAXILJSAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-methoxyacetamide

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